

# Independent Validation of Rebalance Compound Effects: A Comparative Guide

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## Compound of Interest

Compound Name:	Rebalance
Cat. No.:	B12800153

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This guide provides an objective comparison of the **Rebalance** compound (sulfadiazine and pyrimethamine) with its primary alternatives for the treatment of Equine Protozoal Myeloencephalitis (EPM). The information presented is based on available independent validation studies and clinical trial data to assist researchers, scientists, and drug development professionals in their evaluation of these therapeutic agents.

## Overview of EPM Treatments

Equine Protozoal Myeloencephalitis is a neurological disease in horses primarily caused by the protozoan *Sarcocystis neurona*. Treatment focuses on antiprotozoal drugs that can cross the blood-brain barrier to eliminate the parasite from the central nervous system. The FDA has approved three primary treatments for EPM:

- **Rebalance®:** A combination of sulfadiazine and pyrimethamine.
- **Marquis®: Ponazuril**
- **Protazil®: Diclazuril**

In addition to these FDA-approved options, veterinarians may use compounded formulations, such as a combination of decoquinate and levamisole.

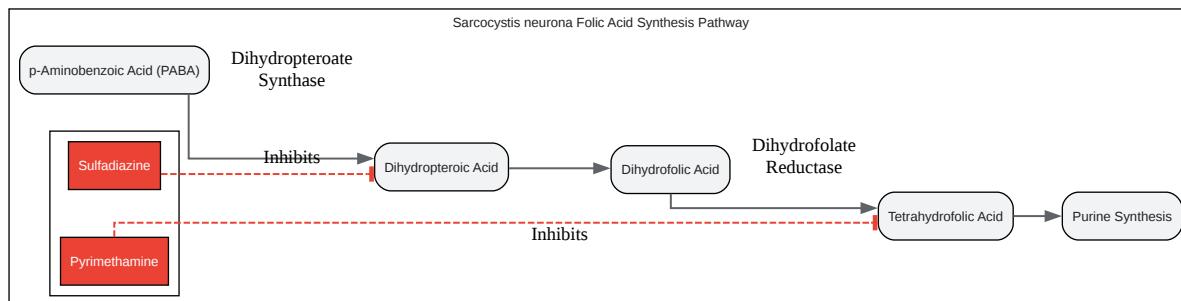
## Comparative Efficacy and Treatment Protocols

The following tables summarize the quantitative data from clinical studies on the FDA-approved treatments for EPM. It is important to note that these data are derived from separate studies and not from a single head-to-head comparative trial.

Treatment	Active Ingredient(s)	Reported Efficacy (Success Rate)	Treatment Duration	Key Adverse Effects
Rebalance®	Sulfadiazine & Pyrimethamine	61.5% of horses were considered treatment successes in a field study[1]. Other sources suggest a 60-70% success rate[2].	90 to 270 days[1][3].	Anemia, leukopenia, neutropenia, thrombocytopenia, decreased appetite, loose stools, mild colic[1].
Marquis®	Ponazuril	62% of horses met the criteria for successful treatment in a clinical study[4][5][6].	28 days[4][5][6].	Loose feces, sporadic inappetence, weight loss, and moderate edema in the uterine epithelium have been observed in animal safety studies.
Protazil®	Diclazuril	Efficacy is reported to be similar to other FDA-approved treatments, with clinical improvement rates in the range of 60-70% [7][8].	28 days[9].	Generally well-tolerated with a good safety margin.

## Mechanism of Action: Signaling Pathway

The **Rebalance** compound utilizes a synergistic combination of sulfadiazine and pyrimethamine to inhibit folic acid synthesis in *Sarcocystis neurona* at two distinct points. This dual blockade is crucial for halting the parasite's replication and survival.



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Folic acid synthesis inhibition by **Rebalance**.

## Experimental Protocols

Below are summaries of the methodologies used in key clinical trials for the FDA-approved EPM treatments.

### Rebalance® (Sulfadiazine and Pyrimethamine) Field Effectiveness Study

- Study Design: A multi-site, randomized field effectiveness evaluation of two dose levels of **Rebalance®** Antiprotozoal Oral Suspension. The study utilized historical controls.[3]
- Animals: 97 horses of various breeds and ages were enrolled in the study.[3]
- Dosage and Administration: Horses were randomly assigned to one of two treatment groups: 1) 20 mg/kg sulfadiazine and 1 mg/kg pyrimethamine daily (1X dose), or 2) 40 mg/kg sulfadiazine and 2 mg/kg pyrimethamine daily (2X dose). The oral suspension was administered for a minimum of 90 days.[1][3]

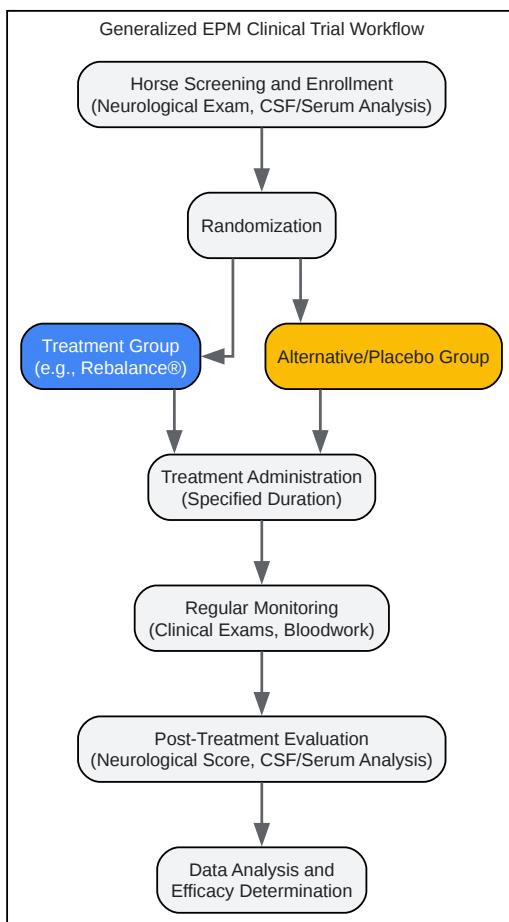
- Evaluation: A physical and neurological examination, along with a complete blood profile, was conducted at the end of each 30-day treatment period for the first 90 days. At the end of the 90-day period, a videotaped neurological assessment and analysis of cerebrospinal fluid (CSF) and serum samples were performed. Treatment could be extended in 30-day increments up to 270 days based on clinical improvement and CSF immunoblot analysis.[1]
- Outcome Measures: Treatment success was based on the degree of clinical improvement and the results of the CSF immunoblot analysis on day 90 and beyond.[1]

## Marquis® (Ponazuril) Clinical Trial

- Study Design: A randomized clinical trial to assess the efficacy of ponazuril for naturally occurring EPM.[5][6]
- Animals: 101 horses with EPM were included in the study.[5][6]
- Dosage and Administration: Horses were randomly allocated to receive ponazuril 15% oral paste at either 5 mg/kg or 10 mg/kg body weight for 28 consecutive days.[5][6]
- Evaluation: Horses were evaluated clinically and through analysis of blood and cerebrospinal fluid (CSF) before treatment, at 28 days, and at 118 days after the start of treatment.[5][6]
- Outcome Measures: Clinical success was defined as an improvement in the neurologic score by at least one grade (on a 0 to 5 scale) or conversion to a negative status on the Western blot for *S. neurona* antibodies in the CSF by 90 days after treatment cessation.[5][6]

## Experimental Workflow for a Typical EPM Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial evaluating an EPM therapeutic.



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Generalized workflow for an EPM clinical trial.

## Conclusion

The available data from independent and manufacturer-sponsored studies indicate that **Rebalance®** (sulfadiazine and pyrimethamine), Marquis® (ponazuril), and Protazil® (diclazuril) all demonstrate comparable efficacy in the treatment of Equine Protozoal Myeloencephalitis, with success rates generally reported in the 60-70% range. The primary differences between these treatments lie in their duration of administration, cost, and potential side effect profiles. The synergistic action of sulfadiazine and pyrimethamine in **Rebalance®** provides a dual-front attack on the folic acid synthesis pathway of *Sarcocystis neurona*. The choice of treatment should be made in consultation with a veterinarian, considering the specific clinical presentation of the horse and other relevant factors. Further head-to-head comparative studies

would be beneficial for a more definitive assessment of the relative performance of these compounds.

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